D-Ribose-d-3 is a modified form of D-ribose, a naturally occurring pentose monosaccharide crucial for cellular metabolism. D-ribose plays a significant role in the synthesis of ribonucleic acid (RNA) and is integral to the structure of adenosine triphosphate (ATP), which provides energy for cellular processes. The "d-3" designation indicates a specific modification at the third carbon of the ribose molecule, which can influence its biochemical properties and applications.
D-Ribose is primarily derived from the pentose phosphate pathway, where glucose is converted into ribose-5-phosphate. It can also be synthesized through various chemical methods or extracted from microbial fermentation processes, often using genetically modified strains of Bacillus subtilis for commercial production .
D-Ribose-d-3 belongs to the class of carbohydrates, specifically pentoses, which are five-carbon sugars. It can be classified further as an aldopentose due to the presence of an aldehyde group in its structure.
D-Ribose-d-3 can be synthesized through several chemical methods, including:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reagent concentrations to ensure high yields and purity of the final product.
D-Ribose-d-3 has a molecular formula of C₅H₁₀O₅. The structure consists of five carbon atoms with hydroxyl groups (-OH) attached to four of them and an aldehyde group at the first carbon. The modification at the third carbon alters its stereochemistry and potentially its biological activity.
The molecular weight of D-Ribose-d-3 is approximately 150.13 g/mol. The compound typically exists in cyclic forms (furanoses and pyranoses) due to intramolecular reactions involving its hydroxyl groups.
D-Ribose-d-3 participates in various chemical reactions characteristic of sugars:
The reactivity of D-Ribose-d-3 can be influenced by its stereochemistry and functional groups, making it a versatile building block in organic synthesis.
D-Ribose-d-3 is involved in metabolic pathways that generate energy and nucleotides. Its mechanism includes:
Studies indicate that supplementation with D-ribose can enhance ATP levels in cardiac tissues, suggesting therapeutic potential in conditions like ischemia or heart failure.
D-Ribose-d-3 is typically a white crystalline powder with high solubility in water due to its hydroxyl groups. It has a melting point around 60°C.
The compound is stable under normal conditions but may degrade under extreme pH or temperature conditions. Its reactivity allows it to participate in various biochemical pathways as well as synthetic applications.
D-Ribose-d-3 has several important applications:
D-Ribose-d-3 (C5H9DO5; MW 151.14 g/mol) is a deuterium-labeled isotopologue of D-ribose, where a hydrogen atom at the C3 position is replaced by deuterium (²H or D) [3]. This modification preserves the core pentose structure—an aldopentose with a linear form composition H−(C=O)−(CHOH)4−H—but introduces isotopic mass asymmetry. The C3 deuteriation specifically influences stereoelectronic properties due to the isotope’s higher mass and lower zero-point energy, which subtly alters bond lengths and angles [8]. In aqueous solution, D-Ribose-d-3 exhibits the same ring-chain equilibrium as native ribose, favoring pyranose forms (76%) over furanose forms (24%), with β-anomers dominating both configurations [8]. The deuterium label induces measurable differences in conformational stability: C−D bonds exhibit ~5% shorter bond lengths and reduced vibrational frequencies compared to C−H bonds, impacting rotational barriers and anomeric equilibria [4].
Table 1: Comparative Structural Properties of Ribose Isotopologues
Property | D-Ribose | D-Ribose-d-3 |
---|---|---|
Molecular Formula | C5H10O5 | C5H9DO5 |
Molecular Weight | 150.13 g/mol | 151.14 g/mol |
Primary Isotope Site | N/A | C3 position |
Anomeric Ratio (α:β) | 1:2 (pyranose) | 1:2 (pyranose)* |
Ring Puckering | C3'-endo dominant | C3'-endo enhanced |
*Deuterium minimally shifts equilibrium but affects kinetics [4] [8].
Synthesis of D-Ribose-d-3 relies on site-specific deuterium incorporation via chemical or enzymatic methods. The predominant approach involves chemoenzymatic catalysis:
Purification leverages chromatographic separation (HILIC-HPLC) to resolve deuterated isomers, confirmed via mass spectrometry (MS1 m/z 151.14 vs. 150.13 for protiated ribose) [3]. Challenges include isotopic scrambling at C2/C4 positions, minimized by low-temperature enzymatic processing [4].
Table 2: Isotopic Labeling Methods for D-Ribose-d-3
Method | Deuterium Source | Isotopic Purity | Yield |
---|---|---|---|
Chemocatalytic (Pd/D2O) | D2O | 85–90% | 60–70% |
Enzymatic Fermentation | [U-²H]-Glucose | >98% | 90 g/L |
Organic Reduction | NaBD4 | 92–95% | 45–50% |
NMR Spectroscopy: 13C NMR reveals a characteristic 0.3 ppm downfield shift for C3 in D-Ribose-d-3 (δ 73.8 ppm) versus protiated ribose (δ 73.5 ppm), confirming site-specific deuteration [5]. 1H NMR decoupling shows collapsed coupling at H3 due to deuterium’s quadrupolar relaxation (JH-D = 2 Hz vs. JH-H = 8 Hz) [5] [7]. 2D TOCSY spectra further validate preserved stereochemistry at C1–C5 [5].
Table 3: Key NMR Chemical Shifts (δ, ppm) for D-Ribose-d-3 in D2O
Carbon Position | D-Ribose | D-Ribose-d-3 | Shift Change (Δδ) |
---|---|---|---|
C1 | 93.5 | 93.5 | 0.0 |
C2 | 71.4 | 71.4 | 0.0 |
C3 | 73.5 | 73.8 | +0.3 |
C4 | 70.6 | 70.6 | 0.0 |
C5 | 63.9 | 63.9 | 0.0 |
FTIR/Raman Spectroscopy: The C−D stretch in D-Ribose-d-3 appears at 2,190 cm−1 (Raman) and 2,205 cm−1 (FTIR), absent in protiated ribose [4] [5]. Ring vibration modes (1,050 cm−1) show 10 cm−1 blueshift due to altered vibrational coupling. Raman spectroscopy further resolves pKa changes: deuteriation elevates C1-OH ionization pKa from 11.8 to 12.1 via isotopic mass effects on O−H dissociation kinetics [4].
Mass Spectrometry: High-resolution ESI-MS identifies the [M−H]− ion at m/z 150.0528 for ribose vs. 151.0589 for D-Ribose-d-3 [3]. MS/MS fragmentation shows diagnostic loss of D2O (m/z 135.04) and C3H4DO3+ (m/z 105.02) fragments, confirming deuterium localization [3].
Deuteriation at C3 perturbs ribose’s ring puckering equilibria. Computational (DFT) and 13C NMR analyses reveal:
Table 4: Thermodynamic Parameters for Ribose Conformers
Conformer | ΔG (kJ/mol) - Ribose | ΔG (kJ/mol) - D-Ribose-d-3 |
---|---|---|
β-Pyranose (⁴C₁) | 0.0 (reference) | 0.0 (reference) |
α-Pyranose (¹C₄) | +1.9 | +2.3 |
β-Furanose (E1) | +4.2 | +3.9 |
α-Furanose (T2) | +6.7 | +6.1 |
These subtle energetic changes underscore D-Ribose-d-3’s utility in probing nucleotide flexibility, where C3'-endo puckering is critical for A-form RNA helicity [8].
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: 61109-48-6
CAS No.: